Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Overview
Description
“Methyl 4-fluoro-5-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H8FNO5 . It has an average mass of 229.162 Da and a monoisotopic mass of 229.038651 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 4-fluoro-5-methoxy-2-nitrobenzoate” consists of a benzoate core with fluorine, methoxy, and nitro substituents . The exact positioning of these groups on the benzoate core can influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis
“Methyl 4-fluoro-5-methoxy-2-nitrobenzoate” has a molecular weight of 229.16 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available at this time.Scientific Research Applications
Antiviral Research
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate has been used in the synthesis of compounds with potential activity against HIV-1. Sofan et al. (1994) discussed the synthesis of 2',3'-dideoxy-3'-fluorouridines, employing Methyl 2,3-dideoxy-3-fluoro-5-0-(4-phenylbenzoyl)-β-D-erythro-pentofuranoside, a closely related compound, in their research. The 5-substituents in their study were selected based on neural network calculations for potential HIV-1 activity, indicating the compound's relevance in antiviral research (Sofan et al., 1994).
Analytical Chemistry
In the field of analytical chemistry, the compound has been utilized as part of the process in high-performance liquid chromatography. Watanabe and Imai (1981) used 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of methyl 4-fluoro-5-methoxy-2-nitrobenzoate, as a precolumn fluorescent labeling reagent for amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).
Photostabilization
Soltermann et al. (1995) studied the generation and quenching of singlet molecular oxygen by methyl salicylate and related compounds like methyl 2-methoxybenzoate. Their research contributes to understanding the role of methyl 4-fluoro-5-methoxy-2-nitrobenzoate in photostabilization, particularly its efficiency as a scavenger of singlet molecular oxygen in various environmental conditions (Soltermann et al., 1995).
Organic Synthesis and Drug Development
The compound is significant in organic synthesis and drug development. For instance, Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, similar in structure to methyl 4-fluoro-5-methoxy-2-nitrobenzoate, as a building block in heterocyclic oriented synthesis. This highlights its potential in creating a variety of pharmacologically relevant compounds (Křupková et al., 2013).
Fluorescence Studies
Al-Dirbashi et al. (1998) used 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives in their fluorescence studies of primary and secondary sympathomimetic amines. This research is pivotal in understanding the fluorescence properties of compounds related to methyl 4-fluoro-5-methoxy-2-nitrobenzoate, especially in the context of drug analysis (Al-Dirbashi et al., 1998).
Antimicrobial Activity
Vinusha et al. (2015) synthesized Schiff base ligands derived from imino-4-methoxyphenol thiazole, which exhibit antimicrobial activity. This showcases another potential application of methyl 4-fluoro-5-methoxy-2-nitrobenzoate in the development of antimicrobial agents (Vinusha et al., 2015).
properties
IUPAC Name |
methyl 4-fluoro-5-methoxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBGQKDRKJSSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633403 | |
Record name | Methyl 4-fluoro-5-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate | |
CAS RN |
159768-50-0 | |
Record name | Benzoic acid, 4-fluoro-5-methoxy-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159768-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-5-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-fluoro-5-methoxy-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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